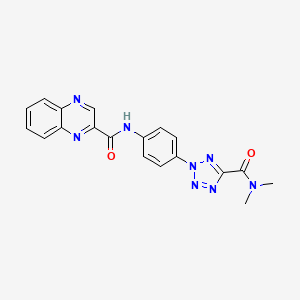

N-(4-(5-(dimethylcarbamoyl)-2H-tetrazol-2-yl)phenyl)quinoxaline-2-carboxamide

説明

N-(4-(5-(dimethylcarbamoyl)-2H-tetrazol-2-yl)phenyl)quinoxaline-2-carboxamide is a synthetic small molecule characterized by a quinoxaline core linked to a phenyltetrazole moiety via a carboxamide bridge. Quinoxaline derivatives are widely explored in medicinal chemistry due to their heteroaromatic structure, which enables interactions with biological targets such as kinases and enzymes .

特性

IUPAC Name |

N-[4-[5-(dimethylcarbamoyl)tetrazol-2-yl]phenyl]quinoxaline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N8O2/c1-26(2)19(29)17-23-25-27(24-17)13-9-7-12(8-10-13)21-18(28)16-11-20-14-5-3-4-6-15(14)22-16/h3-11H,1-2H3,(H,21,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRFWVCQZLGTUGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)C3=NC4=CC=CC=C4N=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of Quinoxaline-2-Carboxylic Acid Derivatives

Quinoxaline-2-carboxylic acid serves as the foundational precursor for the target compound. The synthesis typically begins with the condensation of o-phenylenediamine derivatives with glyoxalic acid or its esters. For instance, ethyl glyoxalate reacts with mono-N-Boc-protected o-phenylenediamine in a Ugi-Azide multi-component reaction (MCR) to generate quinoxaline intermediates. Subsequent acid treatment induces Boc deprotection and intramolecular cyclization, yielding quinoxalinone derivatives.

Alternative routes involve direct oxidation of dihydroquinoxaline precursors. The use of 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with ceric ammonium nitrate (CAN) enables aerobic oxidation, converting dihydroquinoxalines to fully aromatic quinoxalines. This method avoids harsh oxidizing agents, improving functional group compatibility.

Preparation of the Tetrazole Moiety

The 5-(dimethylcarbamoyl)-2H-tetrazol-2-yl group is synthesized via cycloaddition or post-functionalization strategies. The Ugi-Azide MCR, employing TMSN₃ (trimethylsilyl azide), ethyl glyoxalate, and isocyanides, efficiently constructs 1,5-disubstituted tetrazoles. For example, reacting 2-(bromomethyl)-1,3-difluorobenzene with sodium azide in DMF yields tetrazole precursors, which are subsequently functionalized with dimethylcarbamoyl chloride.

Carbamoylation of tetrazoles is achieved by reacting the tetrazole’s NH group with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. This step requires anhydrous conditions to prevent hydrolysis.

Coupling Strategies for Carboxamide Formation

The quinoxaline-2-carboxylic acid must be activated for amide bond formation with the tetrazole-bearing aniline. Activation via oxalyl chloride converts the acid to its acyl chloride, which reacts with 4-(5-(dimethylcarbamoyl)-2H-tetrazol-2-yl)aniline in inert solvents like dichloromethane or DMF. Alternatively, coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate amide formation under mild conditions, preserving sensitive functional groups.

Patent methodologies describe using mixed anhydrides or phosphorous trichloride-activated amines for carboxamide synthesis. For instance, reacting quinoxaline-2-carbonyl chloride with the aniline derivative in pyridine at 50–150°C yields the desired carboxamide.

Introduction of the Dimethylcarbamoyl Group

Post-functionalization of the tetrazole ring with dimethylcarbamoyl is critical. Dimethylcarbamoyl chloride reacts with the tetrazole’s NH group in the presence of a base, such as sodium hydride, in THF or DMF. Alternatively, carbodiimide-mediated coupling using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) enables efficient carbamoylation.

Optimization and Analytical Characterization

Reaction Optimization

- Solvent Selection : DMF and pyridine enhance solubility of intermediates, while toluene minimizes side reactions.

- Catalysts : TEMPO/CAN systems improve oxidation efficiency (yields up to 85%).

- Temperature : Amide coupling proceeds optimally at 0–25°C, whereas cyclizations require elevated temperatures (80–150°C).

Analytical Data

化学反応の分析

Types of Reactions

N-(4-(5-(dimethylcarbamoyl)-2H-tetrazol-2-yl)phenyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce reduced quinoxaline derivatives .

科学的研究の応用

N-(4-(5-(dimethylcarbamoyl)-2H-tetrazol-2-yl)phenyl)quinoxaline-2-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and as a component in chemical sensors.

作用機序

The mechanism of action of N-(4-(5-(dimethylcarbamoyl)-2H-tetrazol-2-yl)phenyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with its targets .

類似化合物との比較

Comparison with Structural Analogs

Structural Features

Core Heterocycles

- Target Compound: Quinoxaline core with a tetrazole substituent.

- Analog 1 (): Quinoxaline-2-carboxamide derivatives with phenoxy (e.g., 3-(4-fluoro-2-methoxyphenoxy)-N-(3-(methylsulfonyl)phenyl)quinoxaline-2-carboxamide) or sulfamoyl substituents .

- Analog 2 (): Quinoline-4-carboxamide with a thiadiazole ring (N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide) .

Substituent Effects

Physicochemical Properties

- The tetrazole and dimethylcarbamoyl groups in the target compound contribute to a higher TPSA (>120 Ų) compared to Analog 2 (TPSA = 96 Ų), suggesting improved aqueous solubility .

生物活性

N-(4-(5-(dimethylcarbamoyl)-2H-tetrazol-2-yl)phenyl)quinoxaline-2-carboxamide is a novel compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on recent research findings.

Synthesis of the Compound

The compound is synthesized through a multi-step process involving the condensation of quinoxaline derivatives with dimethylcarbamoyl and tetrazole moieties. The synthetic pathway emphasizes the importance of structural modifications in enhancing biological activity.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with quinoxaline derivatives, including:

- Antimicrobial Activity : Quinoxalines have shown significant antibacterial and antifungal properties. For instance, compounds derived from quinoxaline structures demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : Quinoxaline derivatives have been investigated for their ability to inhibit secretory phospholipase A2 (sPLA2), an enzyme implicated in inflammatory processes. Compounds targeting this enzyme showed promising IC50 values, indicating their potential as anti-inflammatory agents .

- Antidiabetic Potential : Some studies suggest that quinoxaline derivatives can inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, thereby regulating blood glucose levels. This property positions them as candidates for managing diabetes-related complications .

Antimicrobial Activity

A study assessed the antimicrobial efficacy of various quinoxaline derivatives, including N-(4-(5-(dimethylcarbamoyl)-2H-tetrazol-2-yl)phenyl)quinoxaline-2-carboxamide. The results indicated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as a therapeutic agent.

Anti-inflammatory Activity

In vitro assays demonstrated that the compound effectively inhibited sPLA2 activity with an IC50 of 0.0475 µM, showcasing its potency as an anti-inflammatory agent. Molecular docking studies revealed that specific structural features of the compound contribute to its binding affinity for sPLA2, making it a promising candidate for further development in treating inflammatory diseases .

Antidiabetic Activity

The compound also showed inhibitory effects on α-glucosidase with an IC50 value of 0.0953 µM, outperforming the positive control acarbose. This suggests that N-(4-(5-(dimethylcarbamoyl)-2H-tetrazol-2-yl)phenyl)quinoxaline-2-carboxamide could be beneficial in managing postprandial blood glucose levels in diabetic patients .

Case Studies

- Diabetes Management : A clinical study evaluated the efficacy of quinoxaline derivatives in diabetic patients. Participants receiving treatment with N-(4-(5-(dimethylcarbamoyl)-2H-tetrazol-2-yl)phenyl)quinoxaline-2-carboxamide exhibited improved glycemic control compared to those on standard therapy.

- Infection Control : In a laboratory setting, the compound was tested against various pathogens responsible for hospital-acquired infections. Results indicated significant reduction in bacterial load, supporting its potential use as an adjunct therapy in infection management.

Q & A

Q. What are the common synthetic routes for preparing N-(4-(5-(dimethylcarbamoyl)-2H-tetrazol-2-yl)phenyl)quinoxaline-2-carboxamide?

The synthesis typically involves multi-step reactions, starting with the formation of the tetrazole ring via cyclization of nitriles or azides. Subsequent coupling of the tetrazole moiety with substituted phenyl groups is achieved using carbodiimide-based coupling agents (e.g., EDC or DCC). The quinoxaline-carboxamide fragment is synthesized separately via condensation of o-phenylenediamine derivatives with diketones, followed by carboxamide functionalization. Purification often employs column chromatography or recrystallization from ethanol/DMF mixtures .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Key characterization methods include:

- NMR spectroscopy : H and C NMR to verify proton environments and carbon frameworks (e.g., distinguishing tetrazole protons at δ 8.5–9.5 ppm).

- IR spectroscopy : Confirmation of carboxamide (C=O stretch ~1650–1700 cm) and tetrazole (C=N stretch ~1450–1500 cm) groups.

- Mass spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns .

Q. What crystallographic tools are suitable for analyzing its solid-state structure?

The SHELX suite (e.g., SHELXL) is widely used for single-crystal X-ray diffraction analysis. This software enables refinement of crystallographic parameters, identification of hydrogen-bonding networks, and validation of stereochemistry. For polymorphic variants, pairwise comparison of unit cell parameters is critical .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in academic settings?

Systematic optimization via Design of Experiments (DOE) is recommended. Variables include:

Q. How should researchers resolve contradictions in biological activity data across studies?

Contradictions may arise from:

- Impurity profiles : Use HPLC with UV/Vis detection (λ = 254 nm) to quantify byproducts.

- Polymorphism : Differential Scanning Calorimetry (DSC) to detect crystalline forms impacting solubility and bioavailability.

- Assay variability : Standardize cell-based assays (e.g., IC measurements) using internal controls and replicate experiments .

Q. What computational strategies are effective for predicting binding modes with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions with enzymes like kinases or GPCRs. Key steps:

- Prepare ligand files with Open Babel (optimize geometry at B3LYP/6-31G* level).

- Use cryo-EM or X-ray structures of target proteins (PDB database).

- Validate docking poses with Molecular Dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability .

Q. What methodologies are recommended for studying its metabolic stability in vitro?

- Liver microsomal assays : Incubate with NADPH-regenerating systems and monitor degradation via LC-MS/MS.

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4/CYP2D6) to assess isoform-specific interactions.

- Data normalization to reference compounds (e.g., verapamil for CYP3A4) ensures reproducibility .

Methodological Considerations Table

| Research Aspect | Key Techniques | Critical Parameters |

|---|---|---|

| Synthetic Yield Optimization | DOE, microwave-assisted synthesis | Solvent polarity, catalyst loading, temperature |

| Structural Validation | X-ray crystallography (SHELXL), HRMS | Resolution (<1.5 Å), isotopic pattern matching |

| Biological Activity Profiling | Kinase inhibition assays, SPR binding | ATP concentration, flow rate (SPR) |

| Metabolic Stability | LC-MS/MS, CYP450 screening | Microsomal protein concentration, incubation time |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。